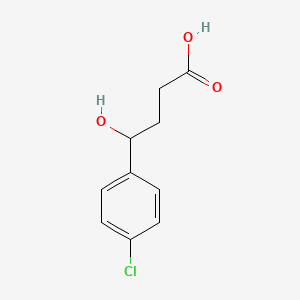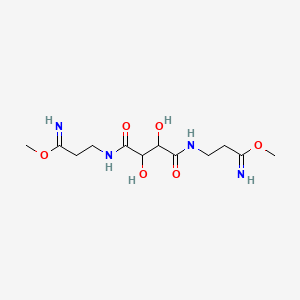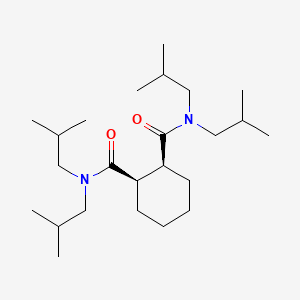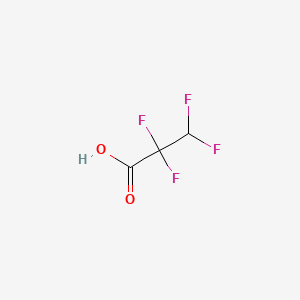
氟丙酸酯
描述
Flupropanate is a synthetic herbicide used in the agricultural industry, particularly for weed control in cereal and grass crops. It is a member of the phenoxypropionic acid herbicide family and is one of the more widely used herbicides in the world. It is a non-selective herbicide, meaning it kills all plants that it comes in contact with, including both weeds and crops. It is a popular choice for farmers due to its low cost and effectiveness.
科学研究应用
控制牧草中的智利针草: 氟丙酸酯用于控制澳大利亚东南部放牧企业中的智利针草。它是一种土壤吸收除草剂,可有效减少这种草,但其应用会导致裸地和阔叶杂草覆盖率增加 (Grech 等人,2014).
牧草物种的敏感性: 已在体外研究了氟丙酸酯对各种牧草物种的影响。它通常对禾本科草有效,但对其他牧草物种的选择性不同 (Lamoureaux 等人,2015).
对 Nassella Trichotoma 的影响: 研究表明,氟丙酸酯对牧草中的 Nassella trichotoma 有效,在某些施用水平下显示出较高的死亡率。然而,可能需要施用高于标签推荐剂量的药剂才能完全控制 (Jackman & Saville, 2017).
对牧草物种组成的影响: 施用氟丙酸酯来控制纳塞拉草丛会显着影响牧草物种的组成。根据施用地点,它可能对某些关键牧草物种造成损害 (Lusk 等人,2017).
防止巨型帕拉马塔草重新侵染: 在种植阶段后,低剂量的氟丙酸酯可以有效防止巨型帕拉马塔草在牧草中重新侵染。这种方法提供了降低成本和提高牧草耐受性的好处 (Andrews, 2009).
作用机制
Target of Action
Flupropanate is primarily used for the control of various invasive grasses . Its primary targets include species such as Serrated Tussock, Rats Tail Grass, Needle Grass, and African Lovegrass . These grasses are known to invade and degrade pastures, reducing their productivity and biodiversity .
Mode of Action
Flupropanate is a systemic herbicide that is slowly absorbed mainly by the roots of the target grasses . It inhibits a biochemical pathway associated with cell wall synthesis . This inhibition disrupts the normal growth and development of the target grasses, leading to their eventual death .
Biochemical Pathways
The specific biochemical pathway inhibited by Flupropanate is associated with cell wall synthesis . By disrupting this pathway, Flupropanate prevents the target grasses from producing essential components of their cell walls. This disruption impairs the structural integrity and growth of the grasses, leading to their death .
Pharmacokinetics
This suggests that its bioavailability and effectiveness may be influenced by factors such as soil type and moisture levels .
Result of Action
The action of Flupropanate results in the death of the target grasses over a period of 2 to 12 months . The slow action of Flupropanate allows it to be absorbed and translocated within the target grasses, ensuring comprehensive control . It can also affect non-target species, causing a decline in their cover .
Action Environment
The action, efficacy, and stability of Flupropanate are influenced by various environmental factors. For instance, the rate of Flupropanate absorption can be affected by soil type, with less plant availability in heavier clay soils compared to lighter sandy soils . Rainfall is also a crucial factor, as it aids in the absorption of Flupropanate by the roots . Furthermore, the life stage of the plant and animal grazing pressures can influence the uptake and effectiveness of Flupropanate .
生化分析
Biochemical Properties
Flupropanate plays a crucial role in biochemical reactions by inhibiting lipid synthesis, which is essential for cell wall formation in plants. This inhibition disrupts the growth and development of target grass species. Flupropanate interacts with various enzymes and proteins involved in lipid synthesis pathways. Specifically, it inhibits enzymes that are responsible for the synthesis of fatty acids and other lipid components, leading to the disruption of cell membrane integrity and function .
Cellular Effects
Flupropanate affects various types of cells and cellular processes, particularly in plants. It influences cell function by disrupting cell wall synthesis, leading to impaired cell growth and division. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In plants, Flupropanate causes a reduction in the basal cover of target grass species, leading to increased bare ground and the proliferation of broadleaf weeds . The herbicide’s impact on cell signaling pathways and gene expression results in the inhibition of growth and eventual death of the target plants.
Molecular Mechanism
The molecular mechanism of Flupropanate involves its absorption from the soil via plant roots. Once absorbed, it inhibits a specific biochemical pathway associated with cell wall synthesis. Flupropanate binds to and inhibits enzymes involved in the synthesis of fatty acids and other lipid components, leading to the disruption of cell membrane integrity. This inhibition results in the accumulation of toxic intermediates, which further disrupts cellular processes and leads to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flupropanate change over time. The herbicide’s stability and degradation are influenced by environmental conditions such as soil type, moisture, and temperature. Flupropanate is known to have a residual control effect lasting approximately two years, depending on local conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with the herbicide causing sustained inhibition of cell growth and proliferation in target grass species .
Dosage Effects in Animal Models
The effects of Flupropanate vary with different dosages in animal models. At lower dosages, the herbicide effectively controls target grass species without causing significant adverse effects. At higher dosages, Flupropanate can cause toxic effects, including damage to non-target plant species and potential toxicity to grazing animals . Threshold effects have been observed, with higher dosages leading to more pronounced inhibition of cell growth and increased mortality in target plants.
Metabolic Pathways
Flupropanate is involved in metabolic pathways related to lipid synthesis. It interacts with enzymes and cofactors responsible for the synthesis of fatty acids and other lipid components. The herbicide’s inhibition of these enzymes disrupts metabolic flux and leads to the accumulation of toxic intermediates, which further disrupts cellular processes . This disruption of metabolic pathways is a key factor in the herbicide’s effectiveness in controlling target grass species.
Transport and Distribution
Flupropanate is transported and distributed within cells and tissues primarily through the plant’s vascular system. It is absorbed from the soil via roots and translocated to other parts of the plant, where it exerts its herbicidal effects. The herbicide interacts with transporters and binding proteins that facilitate its movement within the plant . This transport and distribution are essential for the herbicide’s effectiveness in controlling target grass species.
Subcellular Localization
The subcellular localization of Flupropanate is primarily within the plant’s cell walls and membranes. The herbicide’s activity and function are influenced by its localization within these cellular compartments. Flupropanate’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it inhibits enzymes involved in lipid synthesis . This subcellular localization is crucial for the herbicide’s effectiveness in disrupting cell wall synthesis and controlling target grass species.
属性
IUPAC Name |
2,2,3,3-tetrafluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O2/c4-1(5)3(6,7)2(8)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRROZVNOOEPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058177 | |
| Record name | Flupropanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756-09-2 | |
| Record name | Flupropanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flupropanate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupropanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetrafluoropropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPROPANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376KS3J2Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


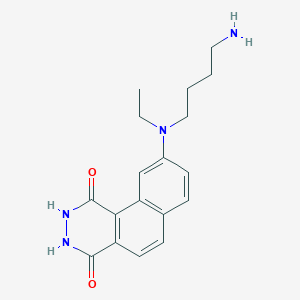
![Chryseno[4,5-bcd]thiophene](/img/structure/B1195192.png)
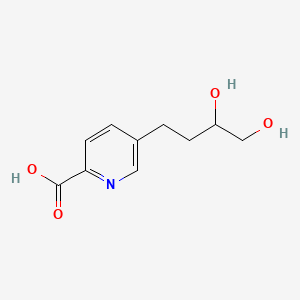

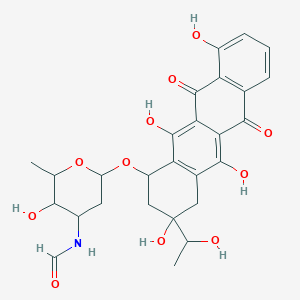
![3,5-diamino-N-[2-[[3-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethylamino]-3-oxopropyl]-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1195203.png)
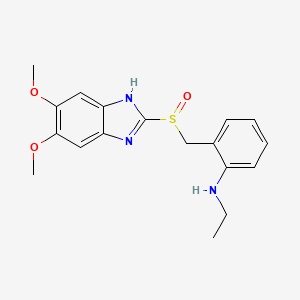



![(2S)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3-iodophenyl]propanoic acid](/img/structure/B1195209.png)
